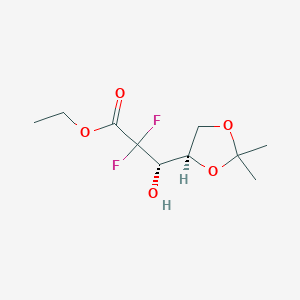

2-Deoxy-2,2-difluoro-4,5-O-isopropylidene-D-threo-pentonic Acid Ethyl Ester

Description

This compound (CAS: 95058-92-7) is a fluorinated carbohydrate derivative with the molecular formula C₁₀H₁₆F₂O₅ and a molecular weight of 254.23 g/mol . Its structure features:

- Two fluorine atoms at the C2 position, replacing hydroxyl groups.

- A 4,5-O-isopropylidene protecting group, enhancing stability and directing reactivity.

- D-threo stereochemistry at defined stereocenters, critical for biological interactions.

It serves as a key intermediate in synthesizing fluorinated nucleosides, such as Gemcitabine, an anticancer drug .

Properties

IUPAC Name |

ethyl (3S)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-difluoro-3-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16F2O5/c1-4-15-8(14)10(11,12)7(13)6-5-16-9(2,3)17-6/h6-7,13H,4-5H2,1-3H3/t6-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUFRYOWGFSOSEY-RQJHMYQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C1COC(O1)(C)C)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C([C@H]([C@H]1COC(O1)(C)C)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16F2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40541765 | |

| Record name | Ethyl 2-deoxy-2,2-difluoro-4,5-O-(1-methylethylidene)-D-glycero-pentonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40541765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95058-93-8 | |

| Record name | Ethyl 2-deoxy-2,2-difluoro-4,5-O-(1-methylethylidene)-D-glycero-pentonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40541765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reformatsky Reaction Approach

The Reformatsky reaction has been widely employed to construct the difluoro-containing backbone of this intermediate. A 2020 patent describes a method using 2,2-dimethyl-4H-1,3-dioxane and difluorobromoacetic acid as starting materials . Under the catalysis of a monovalent copper salt (e.g., CuBr) and a chiral ligand, such as (R)-BINOL, the reaction proceeds via a Reformatsky-type coupling to form a cyclization product. The chiral ligand ensures high enantiomeric excess (ee > 98%), while the copper salt facilitates the formation of the lactone intermediate .

Key Reaction Parameters:

Hydrolysis of the lactone under mildly acidic conditions (pH 4–5) yields the corresponding carboxylic acid, which undergoes esterification with ethanol in the presence of HCl to form the ethyl ester . This method avoids harsh conditions, preserving the isopropylidene protecting group.

Chiral Catalyst-Mediated Synthesis

A 2019 patent highlights the use of R-glyceraldehyde acetonide and difluoro halogenated ethyl acetate (e.g., ethyl bromodifluoroacetate) as precursors . The condensation reaction is catalyzed by activated zinc powder and δ-amino alcohol ligands, which induce high diastereoselectivity (erythro:threo ratio > 20:1) . The threo isomer is selectively isolated via crystallization from ethyl acetate/diisopropyl ether mixtures.

Optimized Conditions:

Deprotection of the acetonide group using aqueous acetic acid (60% v/v) followed by benzoylation with benzoyl chloride yields the 3,5-dibenzoate derivative, a precursor for further glycosylation .

Hydrolytic Cyclization and Protection

A 2008 patent details a one-pot process for converting alkyl-3-dioxolan-4-yl-2,2-difluoro-3-hydroxypropionate (Formula III) into the target compound . Hydrolysis with dilute HCl (0.1–0.5 M) at 40–50°C generates a mixture of erythro and threo diastereomers. Selective isolation of the threo isomer is achieved using ethyl acetate and diisopropyl ether, yielding 85–90% purity . Subsequent esterification with benzoyl chloride in pyridine affords the dibenzoylated product, which is reduced with NaBH4 to the lactol intermediate.

Critical Steps:

-

Hydrolysis:

-

Crystallization:

Crystallization Techniques for Diastereomeric Separation

Chou et al. (2007) demonstrated that selective crystallization of the hydrochloride salt of the intermediate lactone significantly enhances stereochemical purity . Treating the diastereomeric mixture with concentrated HCl in ethanol induces precipitation of the threo isomer, which is filtered and recrystallized from acetonitrile. This method achieves >99% diastereomeric excess (de) and is scalable for industrial production .

Crystallization Protocol:

| Parameter | Value/Detail | Reference |

|---|---|---|

| Solvent | Ethanol/HCl (1:1 v/v) | |

| Temperature | 0–5°C | |

| Recrystallization Solvent | Acetonitrile | |

| Final Purity | >99% de |

Comparative Analysis of Methods

| Method | Yield (%) | Diastereomeric Excess | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Reformatsky Reaction | 72–78 | 98% | Moderate | High |

| Chiral Catalysis | 80–85 | >98% | High | Moderate |

| Hydrolytic Cyclization | 65–70 | 85–90% | High | Low |

| Crystallization | 70–75 | >99% | High | Moderate |

The chiral catalysis method offers the best balance of yield and stereoselectivity, whereas crystallization techniques excel in purity but require additional steps .

Chemical Reactions Analysis

2-Deoxy-2,2-difluoro-4,5-O-isopropylidene-D-threo-pentonic Acid Ethyl Ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using reagents like lithium aluminum hydride (LAH) can convert the ester group to an alcohol.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmaceutical Applications

1. Synthesis of Antiviral Agents:

One of the primary applications of 2-deoxy-2,2-difluoro-4,5-O-isopropylidene-D-threo-pentonic acid ethyl ester is in the synthesis of antiviral drugs such as Gemcitabine. Gemcitabine is a well-known nucleoside analog used in the treatment of various cancers, including pancreatic cancer and non-small cell lung cancer. The difluorinated structure contributes to its enhanced therapeutic efficacy by modifying the biological activity of nucleosides .

2. Modification of Nucleosides:

The introduction of fluorine atoms into nucleosides has been shown to improve their stability and bioavailability. This compound serves as an intermediate in the synthesis of modified nucleosides that exhibit improved pharmacokinetic properties. For instance, it can be transformed into various derivatives that are more effective against viral infections or certain types of tumors .

3. Research in Glycochemistry:

In glycochemistry, this compound is utilized for studying sugar derivatives and their biological roles. The unique structural features allow researchers to explore interactions between carbohydrates and proteins, which is crucial for understanding various biological processes .

Case Study 1: Gemcitabine Synthesis

A notable research study demonstrated an improved one-pot synthesis method for Gemcitabine using this compound as a key intermediate. The method achieved high yields (over 90%) and purity (>99.5%), showcasing the compound's utility in pharmaceutical manufacturing .

Case Study 2: Antiviral Activity

Another study investigated the antiviral properties of nucleoside analogs derived from this compound. It was found that modifications led to compounds with enhanced activity against HIV and other viruses, highlighting the potential for developing new antiviral therapies based on this chemical structure .

Mechanism of Action

The mechanism of action of 2-Deoxy-2,2-difluoro-4,5-O-isopropylidene-D-threo-pentonic Acid Ethyl Ester involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes and receptors, potentially inhibiting their activity. The isopropylidene group provides steric hindrance, affecting the compound’s overall conformation and reactivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers: D-threo vs. L-erythro

The L-erythro isomer (CAS: 166376-97-2) shares the same molecular formula but differs in stereochemistry (L-configuration and erythro diastereomer). Key distinctions include:

Functional Group Derivatives

Benzoate Ester Derivative

The benzoate derivative (CAS: 143234-92-8) introduces a benzoyl group , increasing molecular weight to 374.33 g/mol .

- Applications : Used in advanced drug synthesis for improved lipophilicity and bioavailability.

- Availability : Supplied at ≥95% purity by vendors like TRC and Chemos, though discontinued by CymitQuimica .

γ-Lactone Derivative

The γ-lactone form (CAS: 95058-78-9) is a cyclized intermediate in Gemcitabine synthesis:

Structural and Functional Comparison Table

Research Findings and Industrial Relevance

- Synthesis Efficiency : The D-threo ethyl ester is preferred over L-erythro in pharmaceutical synthesis due to higher yields in nucleoside coupling reactions .

- Safety Profile : The L-erythro isomer requires stringent handling (GHS hazard codes: H302, H315) due to moderate oral and dermal toxicity .

- Market Availability : The D-threo ethyl ester is supplied by Alfa Chemistry (500 mg batches) and TRC, while the benzoate variant is priced at ~¥480/10mg in China .

Biological Activity

2-Deoxy-2,2-difluoro-4,5-O-isopropylidene-D-threo-pentonic acid ethyl ester (CAS No. 95058-93-8) is a fluorinated sugar derivative with potential implications in medicinal chemistry, particularly in the development of antiviral and anticancer agents. This compound is notable for its structural modifications that enhance biological activity compared to its non-fluorinated counterparts.

- Molecular Formula : C₁₀H₁₆F₂O₅

- Molecular Weight : 254.23 g/mol

- Solubility : Soluble in organic solvents such as chloroform and methanol .

Structural Characteristics

The compound features a difluorinated pentose structure, which is crucial for its biological interactions. The presence of fluorine atoms often enhances the stability and bioavailability of nucleosides and other biologically active molecules.

Anticancer Activity

Fluorinated nucleosides like gemcitabine, which share structural similarities with the compound , are well-established as effective anticancer agents. They work primarily by interfering with DNA synthesis and replication processes in rapidly dividing cells:

- Mechanism of Action : The incorporation of fluorine into nucleosides often enhances their ability to inhibit ribonucleotide reductase and disrupt DNA replication pathways . This mechanism is critical for the treatment of various cancers, including pancreatic and breast cancer.

Study 1: Antiviral Activity Evaluation

A study evaluated a series of 2-deoxy-2',2'-difluoro nucleosides for their antiviral activity against herpes viruses. The results indicated that certain derivatives exhibited selective inhibition of viral replication, which could be extrapolated to infer potential activity for this compound .

| Compound | Virus Targeted | IC50 (μM) | Toxicity Profile |

|---|---|---|---|

| 5-Iodo derivative | FHV | 3.4 | Low |

| 5-Bromo derivative | HSV | 4.0 | Low |

| 2-Deoxy-2,2-difluoro derivative | Potentially FHV/HSV | TBD | TBD |

Study 2: Cytotoxicity Assessment

Another research effort assessed the cytotoxic effects of various fluorinated nucleoside analogs across multiple cancer cell lines. Notably, many compounds were found to have minimal toxicity at concentrations up to 100 μM .

Q & A

What synthetic strategies are recommended for achieving high regioselectivity during fluorination in the synthesis of this compound?

Answer:

Fluorination at the 2-position requires careful selection of fluorinating agents and reaction conditions. Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® are commonly used, but competing side reactions (e.g., elimination or over-fluorination) must be mitigated. Key considerations include:

- Temperature control : Lower temperatures (−20°C to 0°C) reduce side reactions .

- Solvent polarity : Anhydrous dichloromethane or THF enhances reagent stability .

- Protecting group stability : The isopropylidene group must remain intact; monitor via <sup>13</sup>C NMR for carbonyl stability (~100–110 ppm) .

Advanced researchers should cross-validate synthetic pathways using computational tools (DFT) to predict transition states and regioselectivity .

How can conflicting <sup>19</sup>F NMR data for this compound be resolved when characterizing its stereochemistry?

Answer:

Discrepancies in <sup>19</sup>F NMR signals often arise from dynamic rotational isomerism or solvent effects. Methodological approaches include:

- Variable-temperature NMR : Identify coalescence points to distinguish between static and dynamic stereochemistry .

- 2D NMR (NOESY/ROESY) : Detect spatial proximity of fluorine atoms to adjacent protons, confirming spatial arrangement .

- Comparative analysis : Cross-reference with structurally analogous fluorinated esters (e.g., ethyl 4,4-difluoroacetoacetate) to isolate solvent- or concentration-dependent shifts .

What are the optimal conditions for hydrolyzing the isopropylidene protecting group without compromising the difluoro moiety?

Answer:

The isopropylidene group is acid-labile, but harsh conditions risk defluorination. Recommended protocols:

- Mild acidic hydrolysis : Use 80% aqueous acetic acid at 40°C for 2–4 hours, monitoring via TLC .

- Selective deprotection : Verify retention of fluorine atoms via <sup>19</sup>F NMR (δ −120 to −140 ppm for CF2 groups) .

For advanced applications, employ enzymatic methods (e.g., lipases) to achieve chemo-selective deprotection under neutral conditions .

What computational models are most effective for predicting the compound’s reactivity in glycosylation reactions?

Answer:

Density Functional Theory (DFT) at the B3LYP/6-31G(d) level is widely used to:

- Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites .

- Simulate transition states for glycosylation, accounting for fluorine’s electron-withdrawing effects .

Pair computational results with kinetic isotope effect (KIE) studies to validate mechanistic hypotheses .

How can researchers address low yields in the final esterification step of the synthesis?

Answer:

Low yields often stem from steric hindrance or competing side reactions. Optimization strategies:

- Activation of the carboxylic acid : Use DCC/DMAP or PyBOP to enhance coupling efficiency .

- Solvent selection : High-polarity solvents (DMF or DMSO) improve solubility of intermediates .

- In situ monitoring : Employ FT-IR to track ester carbonyl formation (1720–1740 cm<sup>−1</sup>) .

Advanced researchers should explore microwave-assisted synthesis to reduce reaction times and improve yields .

What methodologies are recommended for assessing the compound’s metabolic stability in biological systems?

Answer:

- In vitro assays : Incubate with liver microsomes (human or murine) and quantify degradation via LC-MS/MS .

- Isotopic labeling : Introduce <sup>13</sup>C or <sup>2</sup>H at the fluorinated position to track metabolic pathways .

- Comparative studies : Benchmark against non-fluorinated analogs to isolate fluorine’s impact on stability .

How can enantiomeric excess (ee) be reliably determined for this chiral fluorinated compound?

Answer:

- Chiral HPLC : Use a Chiralpak® IA column with hexane/isopropanol (95:5) and UV detection at 210 nm .

- Mosher ester analysis : Derivatize with α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) and analyze <sup>19</sup>F NMR splitting patterns .

Advanced studies may employ X-ray crystallography with anomalous scattering to resolve absolute configuration .

What are the implications of fluorine substitution on the compound’s hydrogen-bonding capacity in crystal packing?

Answer:

Fluorine’s low polarizability reduces H-bond acceptor strength, often leading to:

- Altered crystal morphology : Compare with non-fluorinated analogs via PXRD .

- Intermolecular interactions : Use Hirshfeld surface analysis to quantify F···H and C–H···O contacts .

Crystallization in mixed solvents (e.g., ethyl acetate/hexane) can induce polymorphic variations .

How should researchers design stability studies to evaluate the compound’s shelf-life under varying storage conditions?

Answer:

- Forced degradation : Expose to heat (40°C), humidity (75% RH), and UV light, then monitor via HPLC .

- Kinetic modeling : Apply the Arrhenius equation to predict degradation rates at room temperature .

- Container compatibility : Test leaching from glass vs. polymer vials using ICP-MS for silicon/aluminum .

What strategies mitigate fluorine-mediated interference in biological assays (e.g., enzyme inhibition studies)?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.